molecular formula C8H12O2 B2666986 1-Oxaspiro[4.4]nonan-2-one CAS No. 33448-80-5

1-Oxaspiro[4.4]nonan-2-one

Cat. No. B2666986
CAS RN: 33448-80-5
M. Wt: 140.182
InChI Key: JFVMNDINHUZJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C8H12O2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound has been reported in a study where a fac-Ir (ppy)3-catalyzed intermolecular dearomative cyclization of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes was performed . This method provides a new access to the synthesis of spirocycle skeletons applying water as an external oxygen source under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 23 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, and 1 ester (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. One such reaction is the visible-light-induced intermolecular dearomative cyclization of furans . This reaction affords substituted spirolactones in yields of 19-91% via a 5-exo-dig radical cyclization under visible light .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight of the compound is 140.18 .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Functionalized Derivatives : 1-Oxaspiro[4.4]nonan-2-one has been utilized in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are significant in several bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
  • Stereochemical Analysis : Investigations into the diastereoselectivities of ketones related to this compound have provided insights into steric effects and selectivities in chemical reactions (Yadav & Sriramurthy, 2001).
  • Anisatin Model Synthesis : Studies involving the synthesis of anisatin models have used 2-oxaspiro[3.5]nonane derivatives, demonstrating the compound's utility in modeling complex natural products (Kato, Kitahara, & Yoshikoshi, 1985).
  • Spiroaminal Synthesis : The synthesis of spiroaminals, which includes this compound derivatives, has been explored due to their presence in natural and synthetic products with significant biological activities (Sinibaldi & Canet, 2008).

Biological and Medicinal Chemistry Applications

  • Bispiroheterocyclic Synthesis : The synthesis of bispiroheterocyclic systems, involving this compound, has been researched for their potential antimicrobial properties (Al-Ahmadi, 1996).
  • Inhibitor Development : Novel oxaspiro[4.4]nonane scaffolds have been synthesized for the discovery of potent inhibitors in biomedical research, demonstrating the compound's potential in drug discovery (Ott et al., 2008).

Chemical Process and Synthesis Applications

  • Carbohydrate-Derived Skeletons : Research on the synthesis of carbohydrate-derived 1-oxaspiro[4.4]nonane skeletons has shown the versatility of this compound in constructing spironucleosides, which are important in medicinal chemistry (Maity, Achari, Drew, & Mandal, 2010).
  • Total Synthesis Applications : The compound has been used in the total synthesis of complex molecules like spirocyclic ethers, showcasing its utility in advanced organic synthesis (Young, Jung, & Cheng, 2000).

Safety and Hazards

The safety data sheet for a similar compound, 2-oxaspiro[4.4]nonan-1-one, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-oxaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-3-6-8(10-7)4-1-2-5-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVMNDINHUZJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.